molecular formula C12H7BrS B1267234 2-Bromodibenzothiophene CAS No. 22439-61-8

2-Bromodibenzothiophene

Cat. No.: B1267234
CAS No.: 22439-61-8
M. Wt: 263.15 g/mol
InChI Key: IJICRIUYZZESMW-UHFFFAOYSA-N
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Description

2-Bromodibenzothiophene is a useful research compound. Its molecular formula is C12H7BrS and its molecular weight is 263.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

2-Bromodibenzothiophene has been utilized in polymer synthesis. One study involved the preparation of a monomer with a dibenzothiophene moiety, 2-vinyldibenzothiophene, through Ni-catalyzed cross-coupling reaction with vinyl bromide. This was used for radical homopolymerization and copolymerization with styrene, achieving high yields and increasing thermal stability with the content of the dibenzothiophene unit (Shimomura et al., 1997). Additionally, living anionic polymerization of 2-vinyldibenzothiophene, synthesized from this compound, resulted in polymers with narrow molecular weight distribution and predictable molecular weight (Ávila-Ortega & Vázquez-Torres, 2007).

Chemical Synthesis

This compound has been instrumental in the synthesis of various chemical compounds. For instance, substitution reactions involving 4-methyldibenzothiophene produced 2-substituted products (Campaigne, Hewitt, & Ashby, 1969). Moreover, novel dibenzothiophen amino acid and cyclophane derivatives were produced, targeting the development of antibacterial compounds (Bremner et al., 2000).

Sensor Development

In the development of sensors, a “turn-on” fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol was synthesized, demonstrating selective response for Hg(II) and Cu(II) (Rasheed et al., 2019).

Pharmaceutical Chemistry

This compound has been used in pharmaceutical chemistry, such as in one-pot synthesis of aminated benzo-fused heterocycles and N-substituted dibenzothiophenes via copper-catalyzed Ullmann Type Reaction (Alelaiwi & McKee, 2021).

Environmental Science

In environmental science, photochemical decomposition of polybrominated diphenyl ether congeners in methanol/water was studied, highlighting the degradation process influenced by bromine substituents, which is relevant to understanding the environmental fate of such compounds (Eriksson et al., 2004).

Safety and Hazards

2-Bromodibenzothiophene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

As an intermediate in the synthesis of organic semiconductor molecules, 2-Bromodibenzothiophene has potential applications in the development of devices used in OLED, OFET, and OPV . It can also be used as a raw material and pharmaceutical intermediate in drug discovery and industrial production synthesis . The future directions of this compound could involve exploring its potential applications in these areas.

Biochemical Analysis

Biochemical Properties

2-Bromodibenzothiophene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is involved in copper-catalyzed Ullmann-type reactions, where it couples with primary and secondary amines to form N-substituted dibenzothiophenes . These interactions are crucial for the development of new pharmaceuticals and organic materials.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been observed to alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, in the copper-catalyzed Ullmann-type reaction, this compound binds to the copper catalyst, facilitating the formation of carbon-nitrogen bonds . This interaction is essential for the synthesis of N-substituted dibenzothiophenes and other complex organic molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and apoptosis . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes are crucial for the compound’s excretion and overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport properties are essential for its biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects

Properties

IUPAC Name

2-bromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJICRIUYZZESMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305909
Record name 2-Bromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22439-61-8
Record name 22439-61-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dibenzothiophene (15 g, 79.9 mmol) was dissolved in 1.5 L chloroform. To the solution, bromine (12.76 g, 79.9 mmol) was added dropwise. The reaction mixture was vigorously stirring for 2 days at room temperature and then treated with sodium sulfite water solution. The organic phase was evaporated to give a white solid which has 48% unreacted dibenzothiophene, 50% 2-bromodibenbzothiophene and less 2% 2,8-dibromodibenzothiophene based on GC-MS and HPLC results. The mixture was repeatedly recrystallized with ethyl acetate to get pure 2-bromodibenzothiophene.
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15 g
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sodium sulfite water
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Synthesis routes and methods II

Procedure details

To a stirred, cold solution (0° C.) of 275 g. of dibenzothiophene in 1 liter of chloroform is added over 30 minutes 253 g. of bromine in 500 ml. of chloroform. After sixteen hours of stirring the mixture is heated to its reflux temperature and maintained at reflux for about 30 minutes. The mixture is then evaporated, and 900 ml. of ethanol are added to the residue. The white solid collected by filtration is 2-bromodibenzothiophene, m.p. 112°-116° C.
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Synthesis routes and methods III

Procedure details

15 g (79.9 mmol) dibenzothiophene was dissolved in 1.5 L chloroform. To the solution, 12.76 g (79.9 mmol) bromine was added dropwise. The reaction mixture was vigorously stirred for 2 days at room temperature and then treated with sodium sulfite water solution. The organic phase was evaporated to give a white solid which has 48% unreacted dibenzothiophene, 50% 2-bromodibenbzothiophene and ˜less 2% 2,8-dibromodibenzothiophene based on GC-MS and HPLC results. The mixture was repeatedly recrystallized with ethyl acetate to get pure 2-bromodibenzothiophene.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.5 L
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solvent
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12.76 g
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reactant
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sodium sulfite water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Bromodibenzothiophene a valuable precursor in organic synthesis?

A1: this compound serves as a versatile building block for creating various complex molecules. Its reactivity stems from the bromine atom, which can be readily substituted through reactions like the Nickel-catalyzed cross-coupling reaction [] and Copper (I)-catalyzed Ullmann C–N coupling []. This allows for the introduction of diverse functional groups, leading to the synthesis of novel materials with tailored properties.

Q2: How is this compound utilized in polymer chemistry?

A2: this compound acts as a key starting material for synthesizing monomers like 2-vinyldibenzothiophene [, ]. This monomer, containing the dibenzothiophene moiety, can undergo both homopolymerization and copolymerization with other monomers like styrene [, ]. The resulting polymers exhibit interesting thermal properties, with glass transition temperatures increasing proportionally with the content of the 2-vinyldibenzothiophene unit []. This highlights its potential in developing materials with enhanced thermal stability.

Q3: What are the advantages of using anionic polymerization for 2-vinyldibenzothiophene?

A3: Anionic polymerization of 2-vinyldibenzothiophene demonstrates a living character, meaning the polymerization proceeds without significant termination reactions []. This characteristic allows for precise control over the molecular weight and polydispersity of the resulting poly(2-vinyldibenzothiophene) []. Additionally, it enables the synthesis of well-defined block copolymers with controlled architectures by sequentially adding different monomers during the polymerization process [].

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